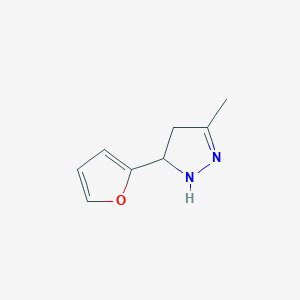
Fumaric acid, iron salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaric acid, iron salt is a coordination compound formed by the combination of iron(III) ions and fumarate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is particularly noted for its role in the synthesis of metal-organic frameworks (MOFs) and its potential in photocatalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumaric acid, iron salt can be synthesized using a simple hydrothermal method. This involves refluxing a mixture of iron(III) chloride and fumaric acid in water as the solvent. The optimal conditions for the synthesis include using 60 mM concentrations of both iron(III) chloride and fumaric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve larger-scale hydrothermal methods with precise control over temperature, pressure, and reactant concentrations to ensure consistent quality and yield. The use of advanced characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) is common to verify the morphology and structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions: Fumaric acid, iron salt undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: The fumarate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can undergo oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride can produce iron(II) fumarate .
Scientific Research Applications
Fumaric acid, iron salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fumaric acid, iron salt involves its ability to participate in redox reactions. In biological systems, iron is essential for the production of hemoglobin and other enzymes involved in cellular respiration and metabolism. The iron(III) ions can be reduced to iron(II), which then participates in various biochemical pathways .
Comparison with Similar Compounds
Ferrous Fumarate: A compound where iron is in the +2 oxidation state, commonly used in iron supplements.
Ferric Pyrophosphate: Another iron(III) compound used as an iron source in food fortification.
Comparison: Fumaric acid, iron salt is unique due to its coordination with fumarate ions, which provides specific properties such as its role in MOFs and photocatalysis. Compared to ferrous fumarate, this compound has different redox properties and applications. Ferric pyrophosphate, while also an iron(III) compound, is primarily used for its solubility and bioavailability in food applications .
Properties
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS No. |
14451-00-4 |
Molecular Formula |
C12H6Fe2O12 |
Molecular Weight |
453.86 g/mol |
IUPAC Name |
(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI Key |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Key on ui other cas no. |
14451-00-4 |
Related CAS |
7705-12-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)



